molecular formula C17H19NO5S2 B2775135 N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine CAS No. 491843-63-1

N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine

Cat. No. B2775135
CAS RN: 491843-63-1
M. Wt: 381.46
InChI Key: JEHLGPWUGZZAFN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine, also known as MTEG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTEG is a glycine derivative that has been synthesized using a variety of methods. In

Scientific Research Applications

1. Synthetic Applications in Organic Chemistry

N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine has applications in synthetic organic chemistry. For example, Andersen, Ghattas, and Lawesson (1983) conducted studies on amino acids and peptides, leading to the formation of 1,2,4-triazines from thioacylated amino-acid esters using N-acyl derivatives of glycine (Andersen, Ghattas, & Lawesson, 1983).

2. Research on Herbicides and Environmental Impact

Research has been conducted on the environmental impact of herbicides, involving compounds structurally related to N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine. For instance, Malone et al. (2004) investigated the leaching of herbicides such as glyphosate [N-(phosphonomethyl)-glycine] and its interaction with the environment (Malone, Shipitalo, Wauchope, & Sumner, 2004).

3. Biochemical Research and Enzyme Interactions

In the field of biochemistry, N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine and related compounds have been used in studies focusing on enzyme interactions. Kluger and Tsui (1980), for example, examined the reactions of amino groups with sulfhydryl reagents, which can be relevant to understanding the biochemical properties of similar compounds (Kluger & Tsui, 1980).

4. Pharmaceutical Chemistry and Drug Development

In pharmaceutical chemistry, derivatives of N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine are explored for potential drug development. Scozzafava and Supuran (2000) synthesized a series of compounds for the inhibition of matrix metalloproteinases, illustrating the compound's relevance in drug discovery (Scozzafava & Supuran, 2000).

properties

IUPAC Name

2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-3-23-14-6-4-13(5-7-14)18(12-17(19)20)25(21,22)16-10-8-15(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHLGPWUGZZAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine

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